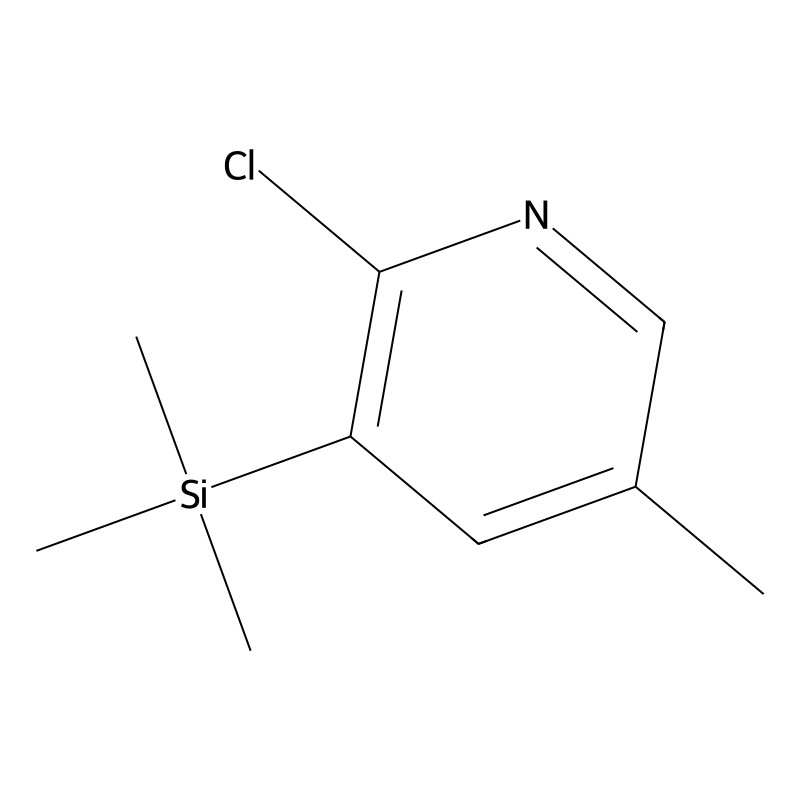

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C₉H₁₄ClNSi and a molecular weight of approximately 199.76 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom, a methyl group, and a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and ability to act as a nucleophile or electrophile in various

- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, making it useful for synthesizing more complex molecules.

- Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization of the pyridine ring.

- Cross-Coupling Reactions: It can engage in cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds.

These reactions highlight its utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine typically involves:

- Starting Materials: The synthesis may begin with commercially available pyridine derivatives.

- Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the pyridine ring.

- Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.

These steps can vary based on desired yield and purity, and modifications may be made to optimize the process .

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of functional materials due to its unique chemical properties.

- Analytical Chemistry: Employed as a reagent for analytical applications, including chromatography.

Its versatility makes it valuable in both academic research and industrial applications.

Interaction studies involving 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine are essential for understanding its behavior in biological systems and its reactivity in chemical processes. These studies typically focus on:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins, enzymes, or nucleic acids.

- Chemical Compatibility: Assessing how it interacts with other reagents in synthetic pathways to predict outcomes and optimize reactions.

Such studies are crucial for evaluating its potential use in drug development and other applications.

Several compounds share structural similarities with 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-methylpyridine | Chlorine at position 2 | Lacks silyl group; used in simpler syntheses |

| 3-(Trimethylsilyl)pyridine | Trimethylsilyl group at position 3 | Different reactivity profile |

| 2-Methylpyridine | Methyl group at position 2 | No halogen; simpler structure |

| 4-Chloro-3-methylpyridine | Chlorine at position 4 | Different substitution pattern |

These compounds illustrate variations that influence their reactivity and applications. The presence of both chlorine and trimethylsilyl groups in 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine enhances its utility in synthetic pathways compared to its analogues.

The chlorination of 3-methylpyridine derivatives represents a fundamental synthetic transformation in heterocyclic chemistry, requiring precise control of reaction conditions to achieve regioselective substitution [1]. Vapor phase chlorination methods have demonstrated particular efficacy for preparing chlorinated pyridine derivatives, with partial chlorination of 3-methylpyridine achievable at temperatures ranging from 250°C to 400°C [2]. The optimal temperature range for chlorination reactions has been identified as 300°C to 400°C, specifically 325°C to 375°C, to ensure efficient chlorine incorporation while maintaining regioselectivity [2].

Direct chlorination processes utilizing molecular chlorine as the chlorinating agent have shown substantial promise for synthesizing 2-chloro-5-methylpyridine intermediates [3]. The chlorination step requires careful control of reaction conditions, including temperature and time, to ensure selective substitution at the 2-position of the pyridine ring . Stoichiometric considerations are critical, with at least 10 moles of chlorine per mole of 3-methylpyridine recommended for optimal conversion, ranging from 10 to 20 moles of chlorine per mole of substrate [2].

Chlorination Process Parameters

The preparation of 2-chloro-5-methylpyridine from dihydropyridone precursors involves a single-step chlorination process using phosphorus oxychloride as the chlorinating agent [1]. The reaction proceeds optimally when conducted at elevated temperatures between 80°C and 130°C, with 120°C identified as ideal [1]. The chlorinating agent is typically used in stoichiometric excess, up to 70 mole percent, with approximately 50 percent excess proving most effective [1].

High boiling solvents such as aromatic hydrocarbons, including toluene or xylene, or halogenated aromatic hydrocarbons like chlorobenzene and 1,2,4-trichlorobenzene, serve as optimal reaction media [1]. The addition of the chlorinating agent occurs over a controlled period of 0.5 to 10 hours, typically 1 to 2 hours, followed by maintenance of elevated temperature for an additional 5 to 6 hours after addition completion [1].

Regioselective Chlorination Methods

Advanced chlorination techniques employing Selectfluor-promoted regioselective chlorination have emerged as valuable alternatives for pyridine functionalization [5]. These methods utilize lithium chloride as a chlorine source in combination with Selectfluor and dimethylformamide under mild conditions, achieving chlorinated pyridines in good to high yields with exceptional regioselectivity [5]. The regioselectivity of these chlorination reactions demonstrates strong dependence upon the substituent pattern in the pyridine substrates [5].

Modern approaches to pyridine chlorination include the use of controlled temperature gradients within reaction zones, which significantly improve selectivity compared to single-temperature zone reactors [3]. These methods achieve high selectivities without requiring chemical additives for reaction initiation, while substantially reducing tar formation compared to traditional high-temperature processes [3].

Silylation Techniques: Trimethylsilyl Group Incorporation

The incorporation of trimethylsilyl groups into pyridine derivatives involves sophisticated silylation methodologies that require precise control of reaction conditions and reagent selection [6]. Trimethylsilyl groups consist of three methyl groups bonded to a silicon atom, which is subsequently bonded to the pyridine framework, providing chemical inertness and substantial molecular volume [6]. These groups are not naturally occurring and must be introduced through specific silylating reagents [6].

Trimethylsilyl Reagent Systems

The most commonly employed silylating reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide, which enable the formation of trimethylsiloxy groups on molecular frameworks [6]. Trimethylsilyl chloride serves as a primary reagent for introducing trimethylsilyl functionality, particularly when used in combination with base systems such as triethylamine or pyridine to neutralize generated hydrogen chloride [7]. The reaction conditions typically require anhydrous environments to prevent hydrolysis of the silylating agents [7].

N-trimethylsilylimidazole represents one of the strongest reagents for hydroxyl group silylation, reacting rapidly and efficiently with both hindered and unhindered hydroxyl and carboxyl groups [8]. When combined with pyridine as a solvent, this reagent system proves particularly effective for moderately hindered or slowly reacting compounds, as pyridine functions as a hydrogen chloride acceptor in silylation reactions involving organochlorosilanes [8].

Silylation Reaction Mechanisms

The silylation of pyridine derivatives can proceed through multiple pathways, with zinc-catalyzed systems demonstrating particular efficacy [9]. Zinc triflate catalyzes the silylation of pyridine, 3-picoline, and quinoline to afford silylated products where silyl groups are positioned meta to the nitrogen atom [9]. The isolated yields for these transformations range from 26% to 41%, with the silylation occurring via either 1,4-hydrosilylation or 1,2-hydrosilylation pathways [9].

The mechanism involves initial formation of silylpyridinium cations, followed by hydride addition to specific positions on the pyridine ring [9]. For pyridine substrates, the addition of hydride to the 4-position of the silylpyridinium cation leads to intermediate formation, ultimately resulting in the desired silylated products [9]. The choice between ring silylation and methyl group silylation depends on the substitution pattern of the pyridine substrate [9].

Advanced Silylation Methodologies

Palladium-catalyzed approaches for pyridine silylation have demonstrated exceptional utility in synthesizing complex silole derivatives [10]. The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of palladium dichloride bis(triphenylphosphine) and copper iodide catalysts afford pyridine-fused siloles through intramolecular trans-bis-silylation mechanisms [10]. These represent the first successful applications of palladium catalysts in trans-bis-silylation reactions of alkynes with disilanes [10].

The preparation of trimethylsilyl-protected compounds often utilizes bis(trimethylsilyl)acetamide or bis(trimethylsilyl)trifluoroacetamide, both generating neutral byproducts such as acetamide and trifluoroacetamide respectively [7]. For enhanced reactivity and more benign byproduct formation, dimethylaminotrimethylsilane or N-trimethylsilylimidazole serve as excellent alternatives due to their superior reactivity characteristics [7].

Catalyst Systems for Regioselective Functionalization

The development of efficient catalyst systems for regioselective pyridine functionalization has emerged as a critical area of synthetic methodology, with particular emphasis on palladium-based and Lewis acid-promoted systems [11]. Palladium-carboxylate catalytic systems demonstrate exceptional selectivity by avoiding positions adjacent to Lewis basic sp2 nitrogen atoms, resulting in electronic repulsion between nitrogen lone pairs and polarized carbon-palladium bonds [11].

Palladium-Catalyzed Systems

Palladium-based catalyst systems have proven highly effective for regioselective pyridine functionalization, particularly for chlorination reactions [12] [13]. The mechanism involves rate-limiting cyclopalladation, with substrate and catalyst order varying significantly between palladium dichloride-catalyzed chlorination and palladium acetate-catalyzed acetoxylation reactions [12]. Under optimized conditions, palladium dichloride serves as an effective precatalyst for pyridine chlorination using N-chlorosuccinimide as the chlorinating agent [12].

The catalytic cycle begins with ligand-directed carbon-hydrogen activation, followed by two-electron oxidation of the resulting palladacycle to form monomeric palladium(IV) species or closely related palladium(III)-palladium(III) dimers [12]. Finally, carbon-chlorine bond-forming reductive elimination regenerates the catalyst and releases the functionalized product [12]. Electrophilic chlorinating reagents such as N-chlorosuccinimide and phenyliodine dichloride effectively promote stoichiometric two-electron oxidation of cyclometalated palladium(II) complexes [12].

Lewis Acid Catalysis

Lewis acid catalyst systems, particularly those based on zinc compounds, have demonstrated remarkable efficacy in activating pyridines toward nucleophilic substitution reactions [14]. Zinc nitrate-based Lewis acids provide experimentally simple and sustainable catalytic methods for pyridine functionalization, enabling nucleophilic aromatic substitution under mild conditions [14]. These systems offer significant advantages in terms of cost-effectiveness and environmental compatibility [14].

Nickel-Lewis acid cooperative catalysis represents another advanced approach, utilizing combinations such as nickel(0)-trialkylphosphine catalysts with Lewis acidic zinc diphenyl compounds [15]. The coordination of pyridine nitrogen to Lewis acidic centers renders the pyridine core more electron-deficient, thereby enhancing reactivity toward electron-rich low-valent transition metal species [15]. This cooperative mechanism enables selective carbon-hydrogen functionalization at the C2 and C4 positions [15].

Copper-Catalyzed Methodologies

Copper-catalyzed systems have emerged as valuable alternatives for meta-selective pyridine functionalization [16]. These systems operate through bench-stable dearomatized intermediates, enabling meta-selective carbon-hydrogen arylation of pyridines and isoquinolines [16]. Electrophilic aryl-copper(III) species, generated from readily accessible aryl iodine(III) reagents, facilitate efficient meta-arylation across a broad range of pyridine substrates [16].

The copper-catalyzed approach demonstrates excellent functional group compatibility and enables late-stage functionalization of drug-derived pyridines [16]. The method extends beyond arylation to include meta-selective alkenylation using corresponding alkenyl iodine(III) reagents [16]. Large-scale experiments have validated the synthetic utility and scalability of these copper-based catalyst systems [16].

Multi-Metal Catalyst Systems

Advanced catalyst systems incorporating multiple metal centers have shown exceptional promise for complex pyridine transformations [15]. Cobalt-diphosphine complexes combined with Lewis acids such as aluminum trimethyl provide effective catalytic systems for hydrocarbofunctionalization reactions [15]. These systems demonstrate broad substrate scope and excellent functional group tolerance [15].

The concept of cooperative metal catalysis has been successfully extended to various pyridine functionalization reactions, including carbon-hydrogen alkenylation and alkylation with alkynes and alkenes respectively [15]. Appropriate modification of supporting ligands for metal centers and judicious choice of Lewis acid cocatalysts enable fine-tuning of reactivity and selectivity [15].

Process Optimization: Temperature, Solvent, and Reaction Time Effects

Process optimization for pyridine functionalization reactions requires systematic evaluation of multiple reaction parameters, with temperature, solvent selection, and reaction time representing the most critical variables affecting yield and selectivity [17] [18]. The optimization of these parameters follows established principles of chemical kinetics and thermodynamics, with particular attention to the unique electronic properties of pyridine substrates.

Temperature Optimization

Temperature control represents a fundamental aspect of pyridine synthesis optimization, with optimal ranges varying significantly depending on the specific transformation [17] [18]. For pyridine synthesis from aldehydes and ammonia, the optimal reaction temperature has been identified as 723 K (450°C) to maximize pyridine and 3-picoline product yields while minimizing coke formation [17]. Lower temperatures result in incomplete conversion, while excessive temperatures promote undesired side reactions and catalyst deactivation [17].

Vapor phase pyridine synthesis demonstrates optimal performance at 400°C, with aldehyde ratios of 1:1 and specific silica-to-aluminum ratios providing maximum yields of 55% [18]. The temperature range of 425°C to 500°C provides a region of relative temperature insensitivity, where total product yields and ratios remain essentially constant within approximately ±5% [19]. This broad temperature tolerance offers significant operational advantages, as precise temperature control becomes less critical within this range [19].

| Temperature Range (°C) | Product Yield (%) | Selectivity | Reference |

|---|---|---|---|

| 400 | 55 | High | [18] |

| 425-500 | 75-90 | Constant ±5% | [19] |

| 450 | Optimized | Maximum | [17] |

Solvent Effects on Reactivity

Solvent selection profoundly influences pyridine functionalization reactions, affecting both reaction rates and product selectivity [20] [21]. Pyridine itself serves as an excellent reaction solvent due to its basicity and unique solvation properties, particularly beneficial when basic conditions are required [21]. The complete miscibility of pyridine with water contrasts sharply with benzene's limited solubility, reflecting the significant impact of the nitrogen heteroatom on solvation behavior [21].

Polar aprotic solvents such as dimethylformamide and acetonitrile have proven particularly effective for pyridine halogenation reactions [22]. These solvents provide optimal solvation of ionic intermediates while maintaining chemical inertness toward halogenating agents [22]. The choice of solvent directly impacts the stability and reactivity of palladium-pyridine complexes, with polar solvents generally favoring the formation of active catalytic species [22].

For chlorination reactions, the solvent polarity significantly affects reaction rates, with less polar solvents such as chloroform showing enhanced catalytic effects compared to more polar media like acetic acid [23]. This phenomenon reflects the role of solvent polarity in stabilizing charged transition states and intermediates [23]. High boiling aromatic solvents, including toluene, xylene, and chlorobenzene, provide optimal conditions for elevated temperature chlorination processes [1].

Reaction Time Kinetics

Reaction time optimization requires careful balance between achieving complete conversion and avoiding overreaction or decomposition [24]. For pyridine metalation reactions, optimal reaction times of 2 hours have been identified, with longer reaction times showing no significant improvement in product ratios and often leading to yield erosion [24]. This observation reflects the establishment of thermodynamic equilibrium between different regioisomeric products [24].

Kinetic studies of pyridine functionalization reveal complex time-dependent behavior, with initial rapid formation of kinetic products followed by slower equilibration to thermodynamic products [24]. Rapid injection nuclear magnetic resonance investigations demonstrate that pyridine metalation reaches equilibrium after approximately 2.5 hours, providing final product ratios of 1%:24%:75% for 2-:3-:4-substituted products respectively [24].

The optimization of reaction time must consider the competing processes of product formation and decomposition [25]. For phosphonation reactions of pyridines, reaction times are typically minimized to prevent side reactions, with most transformations completing within several hours under optimized conditions [25]. Temperature and reaction time interact synergistically, with higher temperatures generally requiring shorter reaction times to achieve optimal conversion [25].

Integrated Process Optimization

Modern approaches to process optimization employ multivariate analysis to simultaneously optimize temperature, solvent, and reaction time parameters [18]. Response surface methodology based on Box-Behnken design enables systematic investigation of parameter interactions and identification of optimal reaction conditions [18]. This approach has successfully identified optimal conditions yielding maximum product formation with correlation coefficients of R² = 0.99 between experimental and predicted values [18].

The integration of continuous flow methodologies with optimized batch conditions has enabled enhanced process control and scalability [26]. Flow chemistry approaches allow precise control of residence times, temperature profiles, and mixing efficiency, often resulting in improved yields and selectivities compared to traditional batch processes [26]. These advanced process control methods are particularly valuable for temperature-sensitive pyridine transformations where precise kinetic control is essential [26].